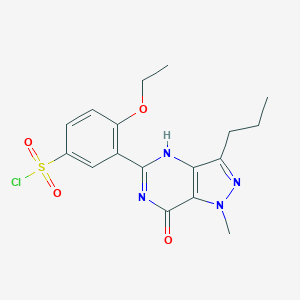

Sildenafil chlorosulfonyl

Descripción

Propiedades

IUPAC Name |

4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN4O4S/c1-4-6-12-14-15(22(3)21-12)17(23)20-16(19-14)11-9-10(27(18,24)25)7-8-13(11)26-5-2/h7-9H,4-6H2,1-3H3,(H,19,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVVOSOSBFSYZDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)Cl)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00461096 | |

| Record name | 4-Ethoxy-3-(1-methyl-7-oxo-3-propyl-4,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00461096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139756-22-2 | |

| Record name | 5-(5-Chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139756-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(5-Chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo(4,3-d)pyrimidin-7-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139756222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Ethoxy-3-(1-methyl-7-oxo-3-propyl-4,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00461096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(5-CHLOROSULFONYL-2-ETHOXYPHENYL)-1-METHYL-3-PROPYL-1,6-DIHYDRO-7H-PYRAZOLO(4,3-D)PYRIMIDIN-7-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Y70Q28MLE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Sildenafil's Chlorosulfonyl Intermediate from 2-Ethoxybenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a key synthetic pathway to a crucial intermediate in the manufacture of Sildenafil (B151). The synthesis commences with 2-ethoxybenzoyl chloride and proceeds through a series of reactions to yield the chlorosulfonyl derivative of the core pyrazolopyrimidinone (B8486647) structure. This document details the experimental protocols, presents quantitative data for each step, and visualizes the synthetic workflow.

Synthetic Pathway Overview

The synthesis of the sildenafil chlorosulfonyl intermediate from 2-ethoxybenzoyl chloride is a multi-step process that involves the initial formation of an amide, followed by cyclization to form the pyrazolopyrimidinone core, and concluding with a chlorosulfonation reaction. This convergent synthesis strategy is an improvement over earlier linear routes, offering better overall yields and addressing some of the safety and environmental concerns of previous methods.[1]

The key transformations in this pathway are:

-

Amide Formation: Acylation of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide with 2-ethoxybenzoyl chloride to form 4-(2-ethoxybenzamido)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide.

-

Cyclization: Base-catalyzed intramolecular condensation of the amide intermediate to yield 5-(2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one.

-

Chlorosulfonation: Electrophilic aromatic substitution on the ethoxy-phenyl ring of the pyrazolopyrimidinone core using chlorosulfonic acid to introduce the chlorosulfonyl group at the 5-position, yielding 5-(5-chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one.

This chlorosulfonyl derivative is the immediate precursor for the final condensation with 1-methylpiperazine (B117243) to produce Sildenafil.

Experimental Protocols

The following sections provide detailed experimental methodologies for the key transformations in the synthesis pathway.

Synthesis of 4-(2-Ethoxybenzamido)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide

This step involves the acylation of the aminopyrazole carboxamide with 2-ethoxybenzoyl chloride.

Protocol:

In a 250 mL three-neck flask, 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (21.8 g, 0.10 mol) is dissolved in ethyl acetate (B1210297) (200 mL) and triethylamine (B128534) (32 mL, 0.23 mol) to prepare a solution in an ice bath. To this solution, 2-ethoxybenzoyl chloride (17.0 mL, 0.11 mmol) is added dropwise, maintaining the temperature below 5°C. The resulting mixture is then stirred at room temperature for 2 hours. To quench the reaction, water (170 mL) and petroleum ether (100 mL) are added, and the mixture is stirred for an additional 30 minutes. The precipitated solid is collected by filtration, washed with water (170 mL), and dried at 70°C for 12 hours to afford the desired product as a white solid.[2]

Synthesis of 5-(2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one

This intramolecular cyclization is typically achieved under basic conditions.

Protocol:

The 4-(2-ethoxybenzamido)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (32.0 g, from the previous step) is suspended in a suitable solvent such as ethanol. A strong base, for instance, an aqueous solution of sodium hydroxide, is added, and the mixture is heated to reflux. The reaction progress is monitored by a suitable technique like thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the pH is adjusted to neutral with an acid, leading to the precipitation of the product. The solid is then filtered, washed with water, and dried to yield the pyrazolopyrimidinone.[3] For an anhydrous alternative that can produce very clean product, the carboxamide can be slurried in tert-butyl alcohol, and potassium tert-butoxide is added. The mixture is then heated to reflux for 8 hours. After cooling and addition of water, the pH is adjusted to 7 with concentrated HCl to precipitate the product, which is then filtered, washed, and dried.[4]

Synthesis of 5-(5-chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one

This final step introduces the reactive chlorosulfonyl group onto the phenyl ring.

Protocol:

To a flask containing chlorosulfonic acid (50 mL), 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimid-7-one (25 g, 80.13 mmol) is added portion-wise at a temperature of 0–10 °C. To facilitate the reaction and improve yield, thionyl chloride (9.53 g, 80.13 mmol) is also added. The reaction mixture is then warmed to 20–30 °C and stirred for 4 hours. After the reaction is complete, the mixture is carefully poured onto approximately 500 g of ice, which causes the product to precipitate. The solid is then extracted with dichloromethane (B109758) (250 mL). The organic layer is separated and washed with a 5% w/w aqueous sodium bicarbonate solution (100 mL). The resulting dichloromethane solution containing the final chlorosulfonyl product can be used directly in the subsequent reaction with 1-methylpiperazine.

Quantitative Data Summary

The following table summarizes the quantitative data for each key step in the synthesis pathway.

| Step | Reactants | Product | Yield (%) | Purity (%) | Melting Point (°C) |

| 1. Amide Formation | 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide, 2-ethoxybenzoyl chloride | 4-(2-ethoxybenzamido)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide | 95 | - | 153 - 154 |

| 2. Cyclization | 4-(2-ethoxybenzamido)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide | 5-(2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | 90.2 | - | 189 - 190 |

| 3. Chlorosulfonation | 5-(2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one, Chlorosulfonic acid, Thionyl chloride | 5-(5-chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | High | - | - |

Note: Purity data is often determined by HPLC, and melting points are for the isolated, purified products. The yield for the chlorosulfonation step is reported to be high, though a specific percentage is not always provided in the literature as the product is often used directly in the next step.

Visualized Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis pathway from 2-ethoxybenzoyl chloride to the target chlorosulfonyl intermediate.

Caption: Synthesis pathway from 2-ethoxybenzoyl chloride.

Conclusion

This technical guide has detailed a robust and efficient synthetic route to a key chlorosulfonylated intermediate of Sildenafil, starting from 2-ethoxybenzoyl chloride. The provided experimental protocols and quantitative data offer valuable insights for researchers and professionals in the field of drug development and manufacturing. The visualized workflow provides a clear and concise overview of the entire process. This pathway represents a significant advancement in the synthesis of Sildenafil, optimizing for yield, safety, and environmental impact.

References

- 1. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EP2125821B1 - Process for the preparation of sildenafil - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. erowid.org [erowid.org]

Chemical properties and structure of sildenafil chlorosulfonyl.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sildenafil (B151) chlorosulfonyl (CAS No: 139756-22-2) is a critical synthetic intermediate in the manufacturing of Sildenafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5) used in the treatment of erectile dysfunction and pulmonary hypertension.[1][2] This compound is also recognized as a potential process-related impurity in commercial sildenafil preparations. A thorough understanding of its chemical properties, structure, and synthesis is paramount for process optimization, impurity profiling, and ensuring the quality and safety of the final active pharmaceutical ingredient (API). This technical guide provides an in-depth overview of the chemical and physical properties of sildenafil chlorosulfonyl, detailed experimental protocols for its synthesis, and a discussion of relevant analytical methodologies.

Chemical Structure and Properties

This compound, systematically named 4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonyl chloride, is a complex organic molecule incorporating a pyrazolopyrimidinone (B8486647) core structure linked to an ethoxy-substituted phenylsulfonyl chloride moiety.

Chemical Identifiers

| Identifier | Value |

| CAS Number | 139756-22-2[2] |

| Molecular Formula | C₁₇H₁₉ClN₄O₄S[3] |

| Molecular Weight | 410.9 g/mol [3] |

| IUPAC Name | 4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,5-d]pyrimidin-5-yl)benzenesulfonyl chloride |

| Synonyms | CMP, 5-(5-Chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one[3] |

| InChI Key | RVVOSOSBFSYZDM-UHFFFAOYSA-N[2] |

| SMILES | CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)Cl)OCC)C[2] |

Physicochemical Properties

| Property | Value | Source(s) |

| Appearance | White to off-white or pale beige solid | [2] |

| Melting Point | 180-182 °C | [2] |

| Solubility | Chloroform (1 mg/ml), Slightly soluble in DMSO and Methanol (with heating) | [3] |

| Stability | Moisture sensitive | [2] |

| Storage | -20°C or in an inert atmosphere at 2-8°C | [2][3] |

| UV λmax | 273 nm | [3] |

Synthesis of this compound

This compound is synthesized via an electrophilic aromatic substitution (chlorosulfonation) reaction on its precursor, 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one.

Synthetic Pathway

The overall reaction involves the treatment of the sildenafil precursor with chlorosulfonic acid, which introduces the chlorosulfonyl group onto the phenyl ring.

Caption: Synthetic pathway for the preparation of this compound.

Experimental Protocol: Chlorosulfonation

This protocol is a composite of several described methods.[1][2]

Materials:

-

5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (1.0 equivalent)

-

Chlorosulfonic acid (approx. 5-10 equivalents)

-

Thionyl chloride (optional, approx. 1.0 equivalent)[1]

-

Dichloromethane (B109758) (for extraction)

-

5% w/w aqueous sodium bicarbonate solution

-

Ice

Procedure:

-

In a three-neck flask equipped with a mechanical stirrer and under an inert atmosphere, add chlorosulfonic acid (and optionally, thionyl chloride).

-

Cool the flask in an ice bath to 0-10°C.

-

Slowly add 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one in portions, maintaining the internal temperature below 10°C. The reaction is exothermic.[2]

-

After the addition is complete, raise the temperature to 20-30°C and stir for 4-12 hours until the reaction is complete (monitored by TLC or HPLC).[1][2]

-

Slowly pour the reaction mixture onto a sufficient amount of crushed ice with vigorous stirring. A white solid will precipitate.[2]

-

Extract the product with dichloromethane.[1]

-

Wash the organic layer with a 5% aqueous sodium bicarbonate solution to neutralize any remaining acid.[1]

-

The resulting dichloromethane solution containing this compound can be used directly in the subsequent step of sildenafil synthesis or concentrated to isolate the solid product.[1]

Analytical Characterization

Accurate analytical characterization of this compound is crucial for quality control. While specific spectral data such as ¹H NMR, ¹³C NMR, and mass spectrometry are often proprietary and included with commercial standards, general analytical techniques are well-documented.[4][5]

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of this compound and for quantifying it as an impurity in sildenafil API.

Typical HPLC Method Parameters for Sildenafil and Related Impurities:

| Parameter | Description | Source(s) |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | [6] |

| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile, methanol). | [7][8] |

| Flow Rate | 1.0 mL/min | [6] |

| Detection | UV at approximately 230-290 nm | [6][8] |

| Temperature | 30 °C | [9] |

Experimental Workflow for HPLC Analysis:

Caption: General workflow for the HPLC analysis of this compound.

Role in Drug Development and Manufacturing

This compound is not intended for therapeutic use but is a pivotal molecule in the synthesis of sildenafil. The chlorosulfonyl group is a reactive handle that allows for the subsequent coupling with N-methylpiperazine to form the sulfonamide linkage present in the final sildenafil molecule.

As a process-related impurity, its presence in the final drug product must be carefully controlled to meet regulatory standards. The development of robust analytical methods for its detection and quantification is therefore a critical aspect of quality assurance in sildenafil manufacturing.

Safety Information

This compound is a hazardous substance and should be handled with appropriate personal protective equipment in a laboratory setting. It is classified as corrosive and harmful if swallowed, in contact with skin, or if inhaled. It can cause severe skin burns and eye damage.[2]

Conclusion

This compound is a well-characterized intermediate with a defined role in the synthesis of sildenafil. Its chemical and physical properties are well-established, and its synthesis is achievable through standard organic chemistry techniques. For professionals in drug development and manufacturing, a comprehensive understanding of this intermediate is essential for process control, impurity management, and the consistent production of high-quality sildenafil. Further research into more efficient and greener synthetic routes for this intermediate could contribute to improved manufacturing processes.

References

- 1. A Facile, Improved Synthesis of Sildenafil and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 139756-22-2 [chemicalbook.com]

- 3. caymanchem.com [caymanchem.com]

- 4. cbijournal.com [cbijournal.com]

- 5. allmpus.com [allmpus.com]

- 6. asianpubs.org [asianpubs.org]

- 7. eprints.ugd.edu.mk [eprints.ugd.edu.mk]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. researchgate.net [researchgate.net]

The Pivotal Role of Sildenafil Chlorosulfonyl in the Synthesis of Sildenafil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sildenafil (B151), a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), has become a cornerstone in the treatment of erectile dysfunction and pulmonary arterial hypertension.[1][2] The commercial success of sildenafil has driven extensive research into its synthetic pathways, aiming for efficiency, scalability, and purity. A critical intermediate in the most common synthetic routes is 5-(2-ethoxy-5-chlorosulfonyl)phenyl-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one, commonly known as sildenafil chlorosulfonyl.[3][4] This technical guide provides an in-depth analysis of the synthesis, properties, and role of this compound as a pivotal synthetic intermediate. It includes detailed experimental protocols, quantitative data, and visual representations of the synthetic and signaling pathways to support researchers and professionals in the field of drug development.

Introduction to Sildenafil and its Synthesis

Sildenafil's therapeutic action is rooted in its ability to inhibit the cGMP-specific phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP) in the corpus cavernosum and pulmonary vasculature.[1][2] By inhibiting PDE5, sildenafil leads to elevated cGMP levels, promoting smooth muscle relaxation and vasodilation. The synthesis of sildenafil is a multi-step process, with a key step being the introduction of the sulfonyl group, which is essential for the molecule's activity. The chlorosulfonated intermediate, this compound, is the direct precursor to the final condensation step that completes the sildenafil molecule.[1][5]

Synthesis of this compound

The formation of this compound is a critical step that influences the overall yield and purity of the final sildenafil product. The process involves the chlorosulfonation of the pyrazolopyrimidinone (B8486647) precursor.

Synthetic Pathway Overview

The synthesis of this compound typically starts from 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one. This precursor is subjected to chlorosulfonation to introduce the chlorosulfonyl group onto the phenyl ring.

Caption: Synthetic pathway for this compound.

Experimental Protocol for the Synthesis of this compound

An improved and commonly cited method for the synthesis of this compound involves the use of chlorosulfonic acid in combination with thionyl chloride to drive the reaction to completion.[2]

Materials:

-

5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one

-

Chlorosulfonic acid

-

Thionyl chloride

-

Ice

-

5% w/w aqueous sodium bicarbonate solution

Procedure:

-

To a flask containing chlorosulfonic acid (50 mL), add 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (25 g, 80.13 mmol) portion-wise at a temperature of 0–10 °C.[6]

-

Following the addition, add thionyl chloride (9.53 g, 80.13 mmol) to the reaction mixture.[6]

-

Allow the reaction mass temperature to rise to 20–30 °C and stir for 4 hours to ensure the reaction is complete.[6]

-

Carefully pour the reaction mixture onto ice (approximately 500 g).

-

Extract the product with dichloromethane (250 mL).

-

Separate the dichloromethane layer and wash it with a 5% w/w aqueous sodium bicarbonate solution (100 mL).[6]

-

The resulting dichloromethane layer containing this compound is typically used directly in the next synthetic step without further purification.

Role of this compound in Sildenafil Synthesis

This compound is the key electrophilic intermediate that reacts with N-methylpiperazine in a nucleophilic substitution reaction to form the final sildenafil base.

Synthetic Pathway Overview

The sulfonyl chloride group of this compound is highly reactive towards amines, allowing for the efficient formation of the sulfonamide bond.

Caption: Condensation of this compound with N-methylpiperazine.

Experimental Protocol for the Synthesis of Sildenafil from this compound

Materials:

-

Dichloromethane solution containing this compound

-

N-methylpiperazine

-

5% w/w aqueous sodium bicarbonate solution

-

Demineralized (DM) water

Procedure:

-

To the dichloromethane layer containing this compound, add N-methylpiperazine (9.6 g, 96 mmol) and stir the mixture for 1 hour at 20–25 °C.[2]

-

Wash the reaction mass with a 5% w/w aqueous sodium bicarbonate solution (100 mL) followed by demineralized water (100 mL).[2]

-

Concentrate the dichloromethane layer at a temperature below 50 °C.

-

Add methanol to the residue to crystallize the sildenafil product.

-

Filter the product and dry it at 55–60 °C under vacuum to obtain pure sildenafil.[2]

Quantitative Data

The efficiency of the synthetic steps involving this compound is crucial for the overall process viability. The following tables summarize key quantitative data from the synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₉ClN₄O₄S | [7] |

| Molecular Weight | 410.9 g/mol | [7] |

| Appearance | Off-White Solid | [3] |

| Melting Point | 180-182 °C | [8] |

| Solubility | Chloroform: 1 mg/ml; DMSO: slightly soluble | [7] |

Table 2: Reaction Yields

| Reaction Step | Product | Yield | Reference |

| Chlorosulfonation | This compound | Not typically isolated, used in situ | [2] |

| Condensation | Sildenafil | 90% | [2] |

Sildenafil's Mechanism of Action: A Signaling Pathway Overview

Understanding the biological target of sildenafil provides context for the importance of its synthesis. Sildenafil functions by inhibiting PDE5, which is part of the nitric oxide (NO) signaling pathway.

Caption: The nitric oxide/cGMP signaling pathway and the inhibitory action of sildenafil on PDE5.

Conclusion

This compound is a cornerstone intermediate in the chemical synthesis of sildenafil. The chlorosulfonation of its precursor and the subsequent condensation with N-methylpiperazine are robust and high-yielding reactions that are critical for the industrial production of this widely used pharmaceutical. The detailed protocols and quantitative data presented in this guide offer valuable insights for researchers and professionals involved in the synthesis and development of sildenafil and related compounds. A thorough understanding of the role of this compound is essential for process optimization, impurity profiling, and the development of novel synthetic strategies.

References

- 1. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Facile, Improved Synthesis of Sildenafil and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Sildenafil Citrate [ch.ic.ac.uk]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. researchgate.net [researchgate.net]

- 7. caymanchem.com [caymanchem.com]

- 8. This compound | 139756-22-2 [chemicalbook.com]

The Genesis of a Blockbuster: An In-depth Technical Guide to the Discovery and Development of Sildenafil Synthesis Routes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways developed for sildenafil (B151) (Viagra®), a landmark pharmaceutical for the treatment of erectile dysfunction. From the initial discovery chemistry to the optimized commercial process, this document details the evolution of sildenafil synthesis, emphasizing the chemical strategies, experimental methodologies, and process improvements that have shaped its production.

Introduction: From Angina Treatment to a Global Phenomenon

Sildenafil was originally investigated by Pfizer scientists as a potential treatment for hypertension and angina pectoris. The molecule was designed as a selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme prevalent in the corpus cavernosum of the penis. During clinical trials, an unexpected side effect—the induction of penile erections—was observed, leading to a pivotal shift in its therapeutic application. This serendipitous discovery culminated in the approval of sildenafil citrate (B86180) in 1998 as the first oral treatment for erectile dysfunction, marking a significant milestone in pharmaceutical history.

The journey from a laboratory curiosity to a globally recognized medication involved a significant evolution in its chemical synthesis. The initial route, while suitable for medicinal chemistry exploration, presented several challenges for large-scale production, including a linear sequence, the use of hazardous reagents in late stages, and a substantial environmental footprint. This necessitated the development of a more efficient, convergent, and environmentally benign commercial synthesis.

The Initial Medicinal Chemistry Route

The first synthesis of sildenafil, developed during the drug discovery phase, was a linear nine-step process. While effective for producing small quantities for initial studies, it was not amenable to large-scale manufacture due to several inherent drawbacks.

Synthesis of the Pyrazole (B372694) Core

The synthesis commenced with the construction of the pyrazole ring, a key structural motif of sildenafil.

Experimental Protocol: Synthesis of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid

-

Step 1: Diketoester Formation: 2-Pentanone is reacted with diethyl oxalate (B1200264) to form a diketoester.

-

Step 2: Pyrazole Formation: The diketoester is then cyclized with hydrazine (B178648) to yield the pyrazole ring system.

-

Step 3: N-Methylation: The pyrazole is regioselectively methylated using dimethyl sulfate.

-

Step 4: Hydrolysis: The resulting ester is hydrolyzed with aqueous sodium hydroxide (B78521) to afford 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid.

Functionalization and Amide Formation

The pyrazole carboxylic acid intermediate underwent further functionalization to introduce the necessary substituents for the subsequent cyclization.

Experimental Protocol: Synthesis of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide

-

Step 5: Nitration: The pyrazole-5-carboxylic acid is nitrated using a mixture of fuming nitric acid and oleum (B3057394) at elevated temperatures. This step is highly exothermic and requires careful temperature control to prevent runaway reactions and decarboxylation.

-

Step 6: Amide Formation: The nitro-substituted carboxylic acid is converted to the corresponding carboxamide by treatment with thionyl chloride followed by aqueous ammonia.

-

Step 7: Nitro Group Reduction: The nitro group is reduced to an amine using a reducing agent such as tin(II) chloride. The use of heavy metals like tin posed environmental concerns in the original process.

Acylation, Cyclization, and Final Assembly

The final steps of the medicinal chemistry route involved the acylation of the aminopyrazole, cyclization to form the pyrazolopyrimidinone (B8486647) core, and the introduction of the sulfonamide moiety.

Experimental Protocol: Synthesis of Sildenafil

-

Step 8: Acylation: The 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide is acylated with 2-ethoxybenzoyl chloride.

-

Step 9: Cyclization: The resulting diamide (B1670390) is cyclized under basic conditions, initially using aqueous sodium hydroxide and hydrogen peroxide, to form the pyrazolopyrimidinone ring system.

-

Step 10: Chlorosulfonation: The pyrazolopyrimidinone intermediate is then chlorosulfonated at the 5'-position of the phenyl ring using chlorosulfonic acid. This late-stage introduction of a reactive group was a significant drawback of this route.

-

Step 11: Sulfonamide Formation: Finally, the sulfonyl chloride is reacted with 1-methylpiperazine (B117243) to yield sildenafil.

Drawbacks of the Medicinal Chemistry Route

The initial synthesis route had several disadvantages for large-scale production:

-

Linearity: The nine-step linear sequence resulted in a low overall yield.

-

Hazardous Reagents: The use of potentially toxic materials like the sulfonyl chloride in the final steps required extensive purification of the final product.

-

Scale-up Difficulties: The chlorosulfonation reaction was difficult to scale up due to competing hydrolysis.

-

Environmental Impact: The late-stage chlorosulfonation and the use of heavy metals contributed to a significant amount of aqueous waste.

The Optimized Commercial Synthesis

Recognizing the limitations of the initial route, Pfizer's process chemistry team developed a more convergent and environmentally friendly commercial synthesis. This redesigned route addressed the key issues of the medicinal chemistry approach by reordering the synthetic steps and employing cleaner reaction conditions.

Early Stage Introduction of the Sulfonamide Group

A key strategic change in the commercial process was the early-stage introduction of the sulfonamide moiety. This avoided the problematic late-stage chlorosulfonation of a complex intermediate.

Experimental Protocol: Synthesis of 5-(4-methylpiperazin-1-yl)sulfonyl-2-ethoxybenzoic acid

-

Step 1: Chlorosulfonation of 2-Ethoxybenzoic Acid: 2-Ethoxybenzoic acid is chlorosulfonated using chlorosulfonic acid and thionyl chloride. The use of molten 2-ethoxybenzoic acid allowed for a reduction in solvent volume.

-

Step 2: Sulfonamide Formation: The resulting sulfonyl chloride is reacted with 1-methylpiperazine in water to form the sulfonamide. This step avoids the use of organic solvents.

Convergent Amide Coupling and Cyclization

The commercial route employs a convergent strategy where the two key fragments, the sulfonamide-bearing benzoic acid and the aminopyrazole carboxamide, are coupled before the final cyclization.

Experimental Protocol: Synthesis of Sildenafil

-

Step 3: Amide Coupling: The sulfonamide-functionalized benzoic acid is coupled with 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. This is achieved by activating the carboxylic acid, for example, with N,N'-carbonyldiimidazole (CDI).

-

Step 4: Cyclization: The final and key step is the intramolecular cyclization of the amide intermediate to form the pyrazolopyrimidinone ring of sildenafil. This is carried out under anhydrous conditions using a strong base such as potassium tert-butoxide in tert-butanol. This "clean" cyclization as the final step was a major improvement, leading to high yields of the final product with minimal side reactions.

Sildenafil Citrate Salt Formation

For pharmaceutical use, sildenafil is converted to its citrate salt.

Experimental Protocol: Sildenafil Citrate Formation

Sildenafil base is dissolved in a suitable solvent, such as a mixture of acetone (B3395972) and water, and treated with a solution of citric acid to precipitate sildenafil citrate.

Quantitative Data Summary

The following tables summarize the reported yields for the different synthetic routes of sildenafil, providing a clear comparison of their efficiency.

Table 1: Yields for the Initial Medicinal Chemistry Route

| Step | Product | Yield (%) |

| Pyrazole formation and N-methylation | 1-methyl-3-propyl-1H-pyrazole-5-carboxylate | ~60-70 |

| Hydrolysis | 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid | High |

| Nitration | 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid | ~85 |

| Amide formation | 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide | High |

| Nitro reduction | 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide | ~70 |

| Acylation and Cyclization | Pyrazolopyrimidinone intermediate | Moderate |

| Chlorosulfonation and Sulfonamide formation | Sildenafil | Moderate |

| Overall Yield | Sildenafil | ~27.6 |

Table 2: Yields for the Commercial Synthesis Route

| Step | Product | Yield (%) |

| Chlorosulfonation and Sulfonamide formation | 5-(4-methylpiperazin-1-yl)sulfonyl-2-ethoxybenzoic acid | High |

| Amide Coupling | N-(4-amino-1-methyl-3-propyl-1H-pyrazole-5-carbonyl)-...-benzamide | High |

| Cyclization | Sildenafil | up to 95 |

| Overall Yield | Sildenafil | ~47.8 - 51.7 |

| Citrate Salt Formation | Sildenafil Citrate | 99-100 |

Visualization of Synthetic Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the key synthetic routes for sildenafil.

Caption: Initial Medicinal Chemistry Route to Sildenafil.

An In-depth Technical Guide on the Physical Properties of Sildenafil Chlorosulfonyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of sildenafil (B151) chlorosulfonyl, a key intermediate in the synthesis of sildenafil. The document details its melting point and solubility characteristics, outlines standardized experimental protocols for their determination, and includes a workflow diagram for its role in the synthesis of sildenafil.

Physical Properties of Sildenafil Chlorosulfonyl

This compound presents as a white to pale beige solid.[1][2] Its key physical properties are summarized in the table below.

| Property | Value | Reference |

| Melting Point | 180-182 °C | [1][2][3] |

| Solubility | Qualitative Description | |

| Chloroform: Slightly soluble | [1] | |

| Methanol: Slightly soluble (with heating) | [1] | |

| Dimethyl Sulfoxide (DMSO): Soluble | [3] | |

| Ether: Soluble | [3] |

Experimental Protocols

The following sections detail standardized methodologies for the determination of the melting point and solubility of pharmaceutical compounds like this compound. These protocols are based on established pharmacopeial guidelines.

The melting point of this compound can be determined using the capillary method, a standard procedure in pharmaceutical analysis.

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

-

Melting point apparatus with a temperature-controlled block and a viewing lens

-

Glass capillary tubes (closed at one end)

-

Thermometer calibrated against certified standards

-

Spatula

-

Mortar and pestle (optional, for sample preparation)

Procedure:

-

Sample Preparation: Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the sample to a fine powder.

-

Capillary Tube Loading: Introduce the powdered sample into the open end of a capillary tube. Tap the closed end of the tube on a hard surface to pack the sample into a compact column at the bottom. The packed sample height should be approximately 2-4 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating: Heat the block at a steady rate. For an unknown sample, a preliminary rapid heating can be performed to determine an approximate melting range.

-

Determination: For an accurate measurement, begin heating at a slower rate (e.g., 1-2 °C per minute) when the temperature is about 10-15 °C below the expected melting point.

-

Observation: Observe the sample through the viewing lens. Record the temperature at which the first signs of melting (the substance begins to collapse or liquefy) are observed and the temperature at which the sample is completely molten. The range between these two temperatures is the melting range.

Given the lack of specific quantitative data, a general protocol for determining the solubility of a compound like this compound is provided. This can be adapted for various solvents.

Principle: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of a substance fundamentally depends on the physical and chemical properties of the solute and solvent as well as on temperature, pressure, and the pH of the solution.

Apparatus:

-

Analytical balance

-

Vials or test tubes with closures

-

Constant temperature shaker or water bath

-

Vortex mixer

-

Centrifuge

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure (Shake-Flask Method):

-

Solvent Selection: Choose the solvents of interest (e.g., chloroform, methanol, dimethyl sulfoxide, ether).

-

Sample Preparation: Accurately weigh an excess amount of this compound and add it to a known volume of the selected solvent in a vial. The presence of undissolved solid is necessary to ensure saturation.

-

Equilibration: Seal the vials and place them in a constant temperature shaker or water bath. Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the samples to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a syringe.

-

Filtration: Filter the aliquot through a suitable syringe filter to remove any remaining solid particles.

-

Quantification:

-

For Qualitative Assessment: Observe if the compound dissolves visually at a certain concentration.

-

For Semi-Quantitative/Quantitative Assessment: Dilute the filtered solution with a suitable solvent and analyze the concentration of this compound using a validated analytical method such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

-

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor. Express the solubility in appropriate units (e.g., mg/mL).

Sildenafil Synthesis Workflow

This compound is a crucial intermediate in the synthesis of sildenafil. The following diagram illustrates the experimental workflow from the precursor to sildenafil, highlighting the role of this compound.

Caption: A simplified workflow for the synthesis of sildenafil, showing the formation of the key intermediate, this compound.

This guide provides foundational technical information for professionals working with this compound. The provided protocols and workflow diagram are intended to support research, development, and quality control activities related to sildenafil and its intermediates.

References

Spectroscopic data (NMR, IR, Mass Spec) for sildenafil chlorosulfonyl.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sildenafil (B151) chlorosulfonyl, scientifically known as 5-(5-chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one, is a crucial intermediate in the synthesis of Sildenafil, the active pharmaceutical ingredient in Viagra®. It is also considered a potential impurity in the final drug product. A thorough understanding of its spectroscopic profile is essential for quality control, process optimization, and regulatory compliance in the pharmaceutical industry. This technical guide provides a comprehensive overview of the available spectroscopic data for sildenafil chlorosulfonyl, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Chemical Information

| Property | Value |

| Chemical Name | 5-(5-chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one |

| CAS Number | 139756-22-2 |

| Molecular Formula | C₁₇H₁₉ClN₄O₄S |

| Molecular Weight | 410.88 g/mol |

Spectroscopic Data

While detailed, publicly available spectra are limited, the following tables summarize the expected and reported spectroscopic data based on the analysis of sildenafil and its related impurities. This data is critical for the structural elucidation and purity assessment of this compound.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.2-8.4 | d | 1H | Aromatic H (ortho to -SO₂Cl) |

| ~7.9-8.1 | dd | 1H | Aromatic H (meta to -SO₂Cl) |

| ~7.2-7.4 | d | 1H | Aromatic H (ortho to ethoxy) |

| ~4.2-4.4 | q | 2H | -OCH₂CH₃ |

| ~4.1-4.3 | s | 3H | N-CH₃ |

| ~2.8-3.0 | t | 2H | Pyrazole-CH₂CH₂CH₃ |

| ~1.7-1.9 | m | 2H | Pyrazole-CH₂CH₂CH₃ |

| ~1.4-1.6 | t | 3H | -OCH₂CH₃ |

| ~0.9-1.1 | t | 3H | Pyrazole-CH₂CH₂CH₃ |

Note: Predicted values are based on the analysis of similar structures and general principles of NMR spectroscopy. The exact chemical shifts can vary based on the solvent and instrument used.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~160 | C=O |

| ~158 | Aromatic C-O |

| ~148 | Pyrazole C |

| ~145 | Pyrimidine C |

| ~138 | Aromatic C-SO₂Cl |

| ~135 | Aromatic CH |

| ~130 | Aromatic C |

| ~125 | Aromatic CH |

| ~115 | Aromatic CH |

| ~65 | -OCH₂CH₃ |

| ~37 | N-CH₃ |

| ~30 | Pyrazole-CH₂CH₂CH₃ |

| ~22 | Pyrazole-CH₂CH₂CH₃ |

| ~14 | -OCH₂CH₃ |

| ~13 | Pyrazole-CH₂CH₂CH₃ |

Note: Predicted values are based on the analysis of similar structures and general principles of NMR spectroscopy.

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2960-2850 | Medium | Aliphatic C-H stretch |

| ~1690 | Strong | C=O stretch (lactam) |

| ~1600, ~1470 | Medium | Aromatic C=C stretch |

| ~1370, ~1180 | Strong | S=O stretch (sulfonyl chloride) |

| ~1250 | Strong | Ar-O-C stretch (asymmetric) |

| ~1040 | Strong | Ar-O-C stretch (symmetric) |

Table 4: Mass Spectrometry Data

| m/z (Mass-to-Charge Ratio) | Interpretation |

| 411.08 | [M+H]⁺ (Calculated for C₁₇H₂₀ClN₄O₄S⁺) |

| 410.07 | [M]⁺ (Calculated for C₁₇H₁₉ClN₄O₄S) |

| 375 | [M-Cl]⁺ |

| 312 | [M-SO₂Cl]⁺ |

Note: Fragmentation patterns can vary depending on the ionization technique used (e.g., ESI, CI, EI).

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound. These are based on standard analytical chemistry practices and information from the synthesis and analysis of sildenafil and its impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, such as a Varian Mercury 300 (300 MHz for ¹H NMR) or equivalent.

-

¹H NMR Acquisition:

-

Acquire the proton spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Integrate the peaks and determine the multiplicities (singlet, doublet, triplet, etc.).

-

-

¹³C NMR Acquisition:

-

Acquire the carbon spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

KBr Pellet: Mix a small amount of the sample with dry KBr powder and press into a thin, transparent pellet.

-

ATR: Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Collect a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a low concentration (e.g., 1 µg/mL).

-

Instrumentation: Use a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Chemical Ionization (CI).

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum over a relevant m/z range.

-

For structural confirmation, tandem mass spectrometry (MS/MS) can be performed to induce fragmentation and analyze the daughter ions.

-

Visualizations

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

Relationship between Synthesis and Analysis

This diagram illustrates the key steps in the synthesis of sildenafil and the position at which this compound is formed and subsequently analyzed.

Caption: The central role of this compound and its analysis in the synthesis of sildenafil.

The Chlorosulfonyl Moiety: A Linchpin in the Synthesis and Efficacy of Sildenafil and other PDE5 Inhibitors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Sildenafil (B151), a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), has revolutionized the treatment of erectile dysfunction and pulmonary arterial hypertension. A critical step in the chemical synthesis of sildenafil involves the introduction of a chlorosulfonyl group onto a phenyl ring, creating a key intermediate, 5-(5-chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one. This reactive moiety is essential for the subsequent coupling with 1-methylpiperazine (B117243) to complete the sildenafil molecule. This technical guide provides a comprehensive overview of the role of the sildenafil chlorosulfonyl derivative in the synthesis of PDE5 inhibitors, details the experimental protocols for its formation and subsequent reaction, presents quantitative data on the inhibitory activity of sildenafil and related compounds, and illustrates the core signaling pathway involved in its mechanism of action.

Introduction: The Significance of the Chlorosulfonyl Group in Sildenafil Synthesis

The synthesis of sildenafil is a multi-step process that culminates in the formation of a complex heterocyclic structure. One of the pivotal transformations in this synthesis is the chlorosulfonation of the phenyl ring of an advanced intermediate. This reaction introduces a highly reactive sulfonyl chloride (-SO₂Cl) group, which serves as an electrophilic handle for the subsequent nucleophilic substitution reaction with 1-methylpiperazine. The successful and efficient execution of this chlorosulfonation and the subsequent coupling step are critical for the overall yield and purity of the final active pharmaceutical ingredient.[1][2]

The chlorosulfonyl intermediate is not only a synthetic necessity but also a potential impurity in the final drug product. Therefore, robust analytical methods are required to monitor its presence and ensure the quality of the synthesized sildenafil.[3]

The Role of Sildenafil as a PDE5 Inhibitor: Mechanism of Action

Sildenafil exerts its therapeutic effects by selectively inhibiting phosphodiesterase type 5 (PDE5), an enzyme predominantly found in the corpus cavernosum of the penis and the pulmonary vasculature.[2][4] PDE5 is responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP), a second messenger that plays a crucial role in smooth muscle relaxation and vasodilation.[5][6]

The physiological process of penile erection is initiated by the release of nitric oxide (NO) in the corpus cavernosum during sexual stimulation. NO activates the enzyme guanylate cyclase, which in turn increases the levels of cGMP.[5] Elevated cGMP levels lead to the activation of protein kinase G (PKG), resulting in the relaxation of the smooth muscle of the corpus cavernosum and the helicine arteries, allowing for increased blood flow and culminating in an erection.[6]

Sildenafil's molecular structure is similar to that of cGMP, allowing it to act as a competitive inhibitor of PDE5. By blocking the degradation of cGMP, sildenafil effectively enhances and prolongs the signaling cascade initiated by NO, thereby facilitating and sustaining an erection in the presence of sexual stimulation.[5][7]

Figure 1: cGMP Signaling Pathway and Sildenafil's Mechanism of Action.

Quantitative Data: Inhibitory Potency and Selectivity

The efficacy of sildenafil as a PDE5 inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity. Sildenafil exhibits high potency against PDE5 and also demonstrates selectivity for PDE5 over other phosphodiesterase isoforms. This selectivity is crucial for minimizing off-target side effects. For instance, inhibition of PDE6, found in the retina, is associated with visual disturbances.[4][8]

| Compound | PDE5 IC50 (nM) | PDE6 IC50 (nM) | PDE1 IC50 (nM) | PDE11 IC50 (nM) | PDE5/PDE6 Selectivity | PDE5/PDE1 Selectivity |

| Sildenafil | 3.5 - 8.5[9] | 35 - 85 | 140 - 340 | >10,000 | ~10 | ~40[10] |

| Vardenafil | 0.7 | 12 | 98 | >10,000 | ~17 | ~140[10] |

| Tadalafil | 5 | 1,200 | >100,000 | 200 | ~240 | >20,000 |

Note: IC50 values can vary depending on the experimental conditions and the source of the enzyme.

Experimental Protocols

Synthesis of 5-(5-Chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one

This protocol describes a representative procedure for the chlorosulfonation of the sildenafil precursor.[2][11]

Materials:

-

5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one

-

Chlorosulfonic acid

-

Thionyl chloride

-

Ice

-

5% w/w aqueous sodium bicarbonate solution

Procedure:

-

In a reaction vessel equipped with a stirrer and maintained at 0-10 °C using an ice bath, slowly add 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one to an excess of chlorosulfonic acid.

-

To this mixture, add thionyl chloride portion-wise while maintaining the temperature at 0-10 °C.

-

After the addition is complete, allow the reaction mixture to warm to 20-30 °C and stir for approximately 4 hours. The reaction progress can be monitored by HPLC.[3]

-

Carefully pour the reaction mixture onto crushed ice.

-

Extract the product into dichloromethane.

-

Wash the organic layer with a 5% w/w aqueous sodium bicarbonate solution.

-

The resulting dichloromethane solution containing the chlorosulfonyl derivative is typically used directly in the next step without further purification.

Synthesis of Sildenafil from the Chlorosulfonyl Intermediate

This protocol outlines the coupling reaction between the chlorosulfonyl derivative and 1-methylpiperazine.[2]

Materials:

-

Dichloromethane solution of 5-(5-chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one

-

1-Methylpiperazine

-

5% w/w aqueous sodium bicarbonate solution

-

Demineralized water

Procedure:

-

To the dichloromethane solution of the chlorosulfonyl intermediate, add 1-methylpiperazine and stir at 20-25 °C for approximately 1 hour.

-

Wash the reaction mixture sequentially with a 5% w/w aqueous sodium bicarbonate solution and demineralized water.

-

Concentrate the dichloromethane layer under reduced pressure at a temperature below 50 °C.

-

Add methanol to the residue to induce crystallization of the sildenafil base.

-

Filter the solid product and dry it under vacuum at 55-60 °C to obtain pure sildenafil.

Figure 2: Key Steps in the Synthesis of Sildenafil.

PDE5 Inhibition Assay

The following is a generalized protocol for a fluorescence polarization-based PDE5 inhibition assay, a common method for screening PDE5 inhibitors.[12][13]

Materials:

-

Recombinant human PDE5A1 enzyme

-

Fluorescein-labeled cGMP (cGMP-FAM)

-

PDE assay buffer

-

Phosphate-binding agent

-

Test compounds (e.g., sildenafil) and controls

-

384-well assay plates

-

Fluorescence polarization plate reader

Procedure:

-

Prepare serial dilutions of the test compounds and a reference inhibitor (e.g., sildenafil) in an appropriate solvent like DMSO.

-

Add the diluted compounds to the wells of a 384-well plate. Include wells for "no inhibitor" (maximum activity) and "no enzyme" (background) controls.

-

Add the diluted PDE5 enzyme to all wells except the "no enzyme" control wells.

-

Pre-incubate the plate at room temperature for approximately 15 minutes to allow for inhibitor-enzyme binding.

-

Initiate the enzymatic reaction by adding the cGMP-FAM substrate to all wells.

-

Incubate the plate at 30°C for a duration that ensures the reaction proceeds linearly (e.g., 30-60 minutes).

-

Stop the reaction and add the phosphate-binding agent. This agent binds to the hydrolyzed cGMP, causing a change in fluorescence polarization.

-

Read the fluorescence polarization on a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

The chlorosulfonyl derivative of the sildenafil precursor is a cornerstone of its chemical synthesis, enabling the crucial final step of its formation. A thorough understanding of the chlorosulfonation reaction and the subsequent coupling is paramount for efficient and high-purity production. Sildenafil's potent and selective inhibition of PDE5, a direct consequence of its molecular structure, underpins its therapeutic success. The methodologies and data presented in this guide offer a detailed resource for researchers and professionals engaged in the development and analysis of PDE5 inhibitors, highlighting the critical interplay between chemical synthesis and pharmacological activity.

References

- 1. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Facile, Improved Synthesis of Sildenafil and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Separation and determination of synthetic impurities of sildenafil (Viagra) by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Molecular mechanisms of the effects of sildenafil (VIAGRA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. myexperiment.org [myexperiment.org]

- 12. Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. bpsbioscience.com [bpsbioscience.com]

Key Intermediates in the Commercial Synthesis of Sildenafil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key chemical intermediates and their synthesis in the commercial production of Sildenafil (B151), a potent selective inhibitor of phosphodiesterase type 5 (PDE5) widely used in the treatment of erectile dysfunction and pulmonary arterial hypertension. The commercial synthesis has evolved from an initial linear route to a more efficient, convergent, and environmentally benign process. This guide will focus on the optimized commercial synthesis, highlighting the critical intermediates and providing detailed experimental insights.

Overview of the Convergent Commercial Synthesis

The commercial synthesis of sildenafil is a convergent process, meaning that two key fragments of the molecule are synthesized separately and then combined in the later stages. This approach is generally more efficient for large-scale production as it allows for the parallel production of intermediates and often leads to higher overall yields. The two primary building blocks are a substituted pyrazole (B372694) derivative and a derivatized benzoic acid.

The key intermediates in this process are:

-

1-Methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxamide

-

4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide

-

2-Ethoxy-5-(4-methylpiperazine-1-sulfonyl)benzoic acid

These intermediates are then coupled and cyclized to form the final sildenafil molecule.

Synthesis of the Pyrazole Core Intermediate

The synthesis of the pyrazole portion of sildenafil begins with the formation of a pyrazole ring, followed by functional group manipulations to introduce the necessary substituents for the final coupling reaction.

Formation and Nitration of the Pyrazole Ring

The initial steps involve the synthesis of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid, which is then nitrated to introduce a nitro group at the 4-position. This nitro group is a precursor to the amine functionality required for the subsequent cyclization.

Experimental Protocol: Synthesis of 1-Methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid

-

Methylation of 3-propylpyrazole-5-carboxylic acid ethyl ester: The synthesis starts with the methylation of 3-propylpyrazole-5-carboxylic acid ethyl ester using a methylating agent like dimethyl sulfate.[1]

-

Hydrolysis: The resulting ester is then hydrolyzed to the corresponding carboxylic acid using an aqueous base, such as sodium hydroxide.[1]

-

Nitration: The 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid is nitrated using a mixture of oleum (B3057394) (fuming sulfuric acid) and fuming nitric acid to yield 1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid.[1]

Amidation and Reduction

The carboxylic acid is then converted to a carboxamide, and the nitro group is reduced to an amine.

Experimental Protocol: Synthesis of 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide

-

Carboxamide Formation: The nitrated carboxylic acid is converted to the corresponding carboxamide, 1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxamide, by treatment with thionyl chloride followed by ammonium (B1175870) hydroxide.[1]

-

Reduction of the Nitro Group: The nitro group of the carboxamide is reduced to an amino group. While early syntheses utilized reagents like tin(II) chloride, the commercial process employs a cleaner and more environmentally friendly method of catalytic hydrogenation using a palladium catalyst. This step yields the key intermediate, 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide.

Synthesis of the Substituted Benzoic Acid Intermediate

The second major component of the sildenafil molecule is derived from 2-ethoxybenzoic acid. This fragment contains the sulfonyl group and the piperazine (B1678402) moiety.

Chlorosulfonation of 2-Ethoxybenzoic Acid

The first step in the synthesis of this intermediate is the chlorosulfonation of 2-ethoxybenzoic acid.

Experimental Protocol: Chlorosulfonation of 2-Ethoxybenzoic Acid

-

Reaction Setup: 2-Ethoxybenzoic acid is reacted with an excess of chlorosulfonic acid. Thionyl chloride is often added to facilitate the conversion of the intermediate sulfonic acid to the sulfonyl chloride.

-

Reaction Conditions: The reaction is typically carried out at a controlled temperature to prevent unwanted side reactions.

-

Work-up: The reaction mixture is carefully quenched with ice water to precipitate the product, 2-ethoxy-5-(chlorosulfonyl)benzoic acid.

Sulfonamide Formation

The resulting sulfonyl chloride is then reacted with 1-methylpiperazine (B117243) to form the corresponding sulfonamide.

Experimental Protocol: Synthesis of 2-Ethoxy-5-(4-methylpiperazine-1-sulfonyl)benzoic acid

-

Reaction: The 2-ethoxy-5-(chlorosulfonyl)benzoic acid is reacted with 1-methylpiperazine in a suitable solvent.

-

Isolation: The product, 2-ethoxy-5-(4-methylpiperazine-1-sulfonyl)benzoic acid, is then isolated and purified.

Coupling and Cyclization to Sildenafil

The final steps of the commercial synthesis involve the coupling of the two key intermediates followed by a cyclization reaction to form the pyrazolo[4,3-d]pyrimidin-7-one ring system of sildenafil.

Experimental Protocol: Synthesis of Sildenafil

-

Amide Bond Formation: The 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide is acylated with the 2-ethoxy-5-(4-methylpiperazine-1-sulfonyl)benzoic acid derivative. This is typically achieved by first activating the carboxylic acid, for example, by converting it to its acid chloride.

-

Cyclization: The resulting amide intermediate undergoes an intramolecular cyclization to form the pyrimidinone ring of sildenafil. This cyclization is often carried out in the presence of a base.

Quantitative Data Summary

The following table summarizes key quantitative data for the commercial synthesis of sildenafil, where available in the public domain. It is important to note that specific yields and conditions are often proprietary and may vary between manufacturers.

| Reaction Step | Starting Material | Product | Reagents/Conditions | Yield (%) |

| Nitration & Amidation | 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid | 1-Methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxamide | Oleum, Fuming HNO3; then SOCl2, NH4OH | Data not publicly available |

| Nitro Reduction | 1-Methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxamide | 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide | H2, Pd/C | High |

| Chlorosulfonation | 2-Ethoxybenzoic acid | 2-Ethoxy-5-(chlorosulfonyl)benzoic acid | ClSO3H, SOCl2 | Data not publicly available |

| Sulfonamide Formation | 2-Ethoxy-5-(chlorosulfonyl)benzoic acid | 2-Ethoxy-5-(4-methylpiperazine-1-sulfonyl)benzoic acid | 1-Methylpiperazine | Data not publicly available |

| Coupling & Cyclization | 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide & Activated benzoic acid derivative | Sildenafil | Base-catalyzed cyclization | High |

Visualizing the Synthetic Pathway

The following diagrams illustrate the logical flow of the commercial synthesis of sildenafil.

Caption: Convergent commercial synthesis pathway of Sildenafil.

Caption: High-level experimental workflow for Sildenafil synthesis.

References

The Chlorosulfonation Step in Sildenafil Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The synthesis of sildenafil (B151), the active pharmaceutical ingredient in Viagra®, involves a critical electrophilic aromatic substitution reaction: chlorosulfonation. This step introduces the chlorosulfonyl group (-SO₂Cl) onto an activated phenyl ring, which is a key precursor to the final sulfonamide moiety in the sildenafil molecule. This guide provides an in-depth technical overview of this pivotal reaction, summarizing quantitative data, detailing experimental protocols, and illustrating the process flow.

Core Reaction and Strategic Importance

The chlorosulfonation step is typically performed on one of two key intermediates in the overall sildenafil synthesis pathway:

-

Late-Stage Chlorosulfonation: The pyrazolopyrimidinone (B8486647) core structure is first synthesized and then subjected to chlorosulfonation. This was a feature of early synthetic routes.[1][2]

-

Early-Stage Chlorosulfonation: A smaller, commercially available starting material, such as 2-ethoxybenzoic acid or its derivative, is chlorosulfonated.[3][4] This approach is often favored in process chemistry for scalability and to avoid potential yield losses on a more complex and valuable intermediate.[2]

The resulting sulfonyl chloride is a highly reactive intermediate, readily undergoing nucleophilic substitution with 1-methylpiperazine (B117243) to form the desired sulfonamide, a crucial pharmacophore for sildenafil's activity as a PDE5 inhibitor.[5]

Quantitative Data Summary

The efficiency and selectivity of the chlorosulfonation reaction are highly dependent on the chosen reagents and reaction conditions. The following table summarizes quantitative data from various reported methodologies.

| Parameter | Method 1: Pyrazolopyrimidinone Intermediate | Method 2: 2-Ethoxybenzoic Acid Derivative | Source(s) |

| Starting Material | 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | 2-ethoxybenzoic acid or 2-ethoxybenzoyl chloride | [3][4][5] |

| Chlorosulfonating Agent | Chlorosulfonic acid (ClSO₃H) | Chlorosulfonic acid (ClSO₃H) | [3][5][6] |

| Co-reagent/Solvent | Thionyl chloride (SOCl₂) | Thionyl chloride (SOCl₂) | [3][4][5] |

| Molar Ratio (Starting Material:ClSO₃H) | 1:9.5 (preferred) | 1:4 | [3][6] |

| Reaction Temperature | 0-10 °C (initial), then 20-30 °C | Not specified | [5][6] |

| Reaction Time | 4 hours | 12-20 hours | [5][6] |

| Overall Yield of Sildenafil | ~90% | ~47-52% | [5][7] |

Experimental Protocols

Method 1: Chlorosulfonation of the Pyrazolopyrimidinone Intermediate

This protocol is adapted from an improved synthesis method that utilizes thionyl chloride to drive the reaction to completion and minimize the formation of the sulfonic acid byproduct.[5][8]

Materials:

-

5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one

-

Chlorosulfonic acid

-

Thionyl chloride

-

Aqueous sodium bicarbonate (5% w/w)

-

Ice

Procedure:

-

To a flask containing chlorosulfonic acid (50 mL), add 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (25 g, 80.13 mmol) portion-wise at a temperature of 0–10 °C.[5]

-

Following the addition of the starting material, add thionyl chloride (9.53 g, 80.13 mmol) to the reaction mixture.[5]

-

Allow the reaction mass temperature to rise to 20–30 °C and stir for 4 hours to complete the reaction.[5]

-

Slowly pour the reaction mass onto ice (~500 g) for quenching.[5]

-

Extract the product with dichloromethane (250 mL).[5]

-

Separate the dichloromethane layer and wash it with 5% w/w aqueous sodium bicarbonate (100 mL).[5]

-

The resulting dichloromethane layer containing the sulfonyl chloride product can be used directly in the subsequent step of condensation with N-methylpiperazine.[5]

Method 2: Chlorosulfonation of 2-Ethoxybenzoic Acid

This method, often employed in commercial-scale synthesis, involves the chlorosulfonation of a simpler starting material.[1][3]

Materials:

-

2-ethoxybenzoic acid

-

Chlorosulfonic acid

-

Thionyl chloride

Procedure:

-

React 1 equivalent of 2-ethoxybenzoic acid with 4 equivalents of chlorosulfonic acid and 1 equivalent of thionyl chloride.[1][3] The thionyl chloride converts the intermediate sulfonic acid to the desired sulfonyl chloride.[4]

-

The resulting 5-(chlorosulfonyl)-2-ethoxybenzoic acid is then typically hydrolyzed in a neutral environment before being coupled with N-methylpiperazine.[4]

Reaction Mechanism and Workflow

The chlorosulfonation of the aromatic ring is a two-stage process.[5] First, the aromatic compound reacts with chlorosulfonic acid in an electrophilic aromatic substitution to form a sulfonic acid intermediate. In the presence of a chlorinating agent like thionyl chloride, this sulfonic acid is then converted to the final sulfonyl chloride product.[5][8]

Caption: Workflow for the chlorosulfonation of the pyrazolopyrimidinone intermediate.

Caption: Simplified two-stage mechanism of the chlorosulfonation reaction.

Conclusion

The chlorosulfonation step is a well-established and crucial transformation in the synthesis of sildenafil. The choice of starting material and the optimization of reaction conditions, particularly the use of thionyl chloride to ensure complete conversion to the sulfonyl chloride, are critical for achieving high yields and purity of the final product. Understanding the technical details of this step is essential for researchers and professionals involved in the development and manufacturing of sildenafil and related compounds.

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. wiley-1888.docs.contently.com [wiley-1888.docs.contently.com]

- 3. Synthesis of Sildenafil Citrate [ch.ic.ac.uk]

- 4. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Facile, Improved Synthesis of Sildenafil and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN111116591A - Method for preparing sildenafil citrate - Google Patents [patents.google.com]

- 7. EP2024369A2 - Novel process for the preparation of sildenafil citrate - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

Sildenafil Chlorosulfonyl: A Technical Overview for Drug Development Professionals

An in-depth guide to the molecular characteristics, synthesis, and biological significance of a key sildenafil (B151) intermediate.

This whitepaper provides a comprehensive technical overview of sildenafil chlorosulfonyl, a critical intermediate in the synthesis of the widely recognized phosphodiesterase type 5 (PDE5) inhibitor, sildenafil. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's molecular properties, outlines a key synthetic protocol, and explores the biochemical pathways central to sildenafil's therapeutic effects.

Core Molecular Data

This compound, systematically named 4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonyl chloride, is a pivotal precursor in the manufacturing of sildenafil. Its chemical and physical properties are summarized below for clear reference.

| Property | Value | Source |

| Molecular Formula | C17H19ClN4O4S | [1][2][3][4] |

| Molecular Weight | 410.88 g/mol | [1] |

| Alternate Molecular Weight | 410.9 g/mol | [2][3] |

| CAS Number | 139756-22-2 | [1][2] |

| Appearance | Off-White Solid | [5] |

| Synonyms | CMP | [2] |

Synthesis and Experimental Protocol

This compound is synthesized via the chlorosulfonation of its precursor, 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one.[5][6] This reaction is a critical step in the overall synthesis of sildenafil.[6][7]

Experimental Protocol: Chlorosulfonation

A common method for the preparation of this compound involves the following steps:

-

Reaction Setup : Chlorosulfuric acid is added to a three-neck flask and cooled in an ice bath.[5]

-

Addition of Precursor : 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one is added portion-wise to the cooled chlorosulfuric acid with continuous stirring. The reaction is exothermic.[5]

-

Reaction Progression : The mixture is stirred continuously for 12 hours.[5]

-

Precipitation : Upon completion, the reaction solution is carefully poured into ice water, leading to the precipitation of a white solid, which is this compound.[5]

This intermediate is then typically condensed with 1-methylpiperazine (B117243) to yield sildenafil.[7]

Below is a workflow diagram illustrating the synthesis of sildenafil, highlighting the role of this compound.

Sildenafil's Mechanism of Action: The NO/cGMP Signaling Pathway

Sildenafil functions as a potent and selective inhibitor of cyclic guanosine (B1672433) monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5).[6][7][8] The physiological mechanism of action for inducing penile erection involves the release of nitric oxide (NO) in the corpus cavernosum during sexual stimulation.[8]

NO activates the enzyme guanylate cyclase, which in turn increases levels of cGMP.[8] This leads to smooth muscle relaxation and increased blood flow.[7][9] Sildenafil enhances the effect of NO by inhibiting PDE5, the enzyme responsible for the degradation of cGMP.[7][8][9] The resulting elevated levels of cGMP lead to a sustained erection.